molecular formula C14H17NOS B1421575 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 1221791-99-6

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Numéro de catalogue: B1421575
Numéro CAS: 1221791-99-6
Poids moléculaire: 247.36 g/mol
Clé InChI: ZZULYAVBOQSSIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one is a high-purity spirocyclic thiazolidinone compound that serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis. This scaffold is a key intermediate for developing pharmaceutical compounds, particularly in central nervous system (CNS) research, with potential applications in designing anticonvulsants, antidepressants, and anxiolytics due to its structural similarity to other bioactive compounds . The compound's core structure features a spirocyclic system where a thiazolidinone ring and a cyclohexane ring are connected at a single carbon atom, creating a three-dimensional complexity that is valuable for probing structure-activity relationships (SAR) and optimizing drug efficacy and selectivity . Spiro-thiazolidinones are recognized for their diverse biological activities, including antimicrobial, antifungal, anti-tubercular, and anti-inflammatory properties . Recent catalytic syntheses of related derivatives using Fe₂O₃ nanoparticles have demonstrated significant antimicrobial inhibition against various bacterial and fungal strains, highlighting the pharmacological potential of this chemical class . The compound is supplied with a guaranteed purity of 95% or higher . This product is intended for research and development purposes only and is not intended for human or diagnostic use.

Propriétés

IUPAC Name

8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-13-10-17-14(15-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULYAVBOQSSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

The preparation method for a related compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, involves a multi-component reaction using triphenylphosphine, benzyl azide, 4-phenylcyclohexanone, and mercaptoacetic acid in acetonitrile.

Procedure:

  • Mix triphenylphosphine (0.43 g, 1.1 mmol), benzyl azide (0.20 g, 1.0 mmol), 4-phenylcyclohexanone (0.28 g, 1.0 mmol), and mercaptoacetic acid (0.15 g, 1.1 mmol) in acetonitrile (5 ml).
  • Heat the mixture to reflux for 4 hours.
  • Allow the reaction mixture to stand at room temperature.
  • Evaporate the solvent.
  • Purify the residue by column chromatography using silica gel (60–120 mesh) as the stationary phase and petroleum ether-ethyl acetate (93:7) as the mobile phase.
  • Recrystallize from ethanol solution to obtain colorless crystals of the title compound.
*   **[Yield](pplx://action/followup):** 0.48 g (95%)
*   **[Melting point](pplx://action/followup):** 130–131 °C

General Synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives

This method describes the synthesis of a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one. The procedure involves reacting a starting material with a ketone, followed by the addition of sulfanylacetic acid.

General Procedure:

  • Dissolve 0.005 mol of the starting material in 30 ml of dry benzene.
  • Add 0.01 mol of an appropriate ketone.
  • Reflux the mixture for 1.5 hours using a Dean-Stark trap.
  • Cool the mixture to room temperature.
  • Add sulfanylacetic acid (0.15 mol) dropwise to the solution.
  • Reflux the resulting solution for 6 hours.
  • Evaporate excess benzene in vacuo.
  • Triturate the residue with saturated NaHCO3 until CO2 evolution ceases, and allow to stand overnight.
  • Filter the obtained solid, wash with H2O, and crystallize from a C2H5OH-H2O mixture.

Example: Synthesis of N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-6-methylimidazo[2,1-b]thiazole-5-carboxamide (3c)

  • Melting point: 238 to 9°C
  • Yield: 86.9%
  • IR: 3,323, 3,110 (NH), 1,690, 1,658 (C=O) cm-1
  • 1H-NMR (CDCl3): δ (ppm), 1.16-1.99 (8H, m, -C6,7,9,10-H), 2.26 (1H, m, -C8-H), 3.47 (2H, s, -C2-H), 2.50 (3H, s, imidazothia.-C6-CH3), 6.99-7.13 (5H, m, phenyl), 6.78 (1H, d, imidazothia.-C2-H), 7.87 (1H, s, CONH), 7.99 (1H, d, imidazothia.-C3-H)
  • EIMS (70 eV): m/z (%), 426 (M+, 26), 165 (100)
  • Analysis: calculated for C21H22N4O2S2 (426.55): C, 59.13; H, 5.20; N, 13.13. Found: C, 59.92; H, 4.55; N, 12.48

Synthesis of Compounds with Variations in Aromatic System

The imidazo[2,1-b]thiazole ring can be substituted by an o-hydroxyphenyl ring to create variations in the aromatic system.

Example: Synthesis of 2-Hydroxy-N-(8-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide (6a)

  • Melting point: 247 to 9°C
  • Yield: 88.5%
  • IR: 3,240 (OH/NH), 1,687, 1,659 (C=O) cm-1
  • 1H-NMR ([D6]DMSO): δ (ppm): 0.85 (3H, d, C8-CH3), 1.11-1.92 (9H, m, -C6-10-H), 3.62 (2H, s, -C2-H), 6.93-6.97 (2H, m, phenyl C3-H and C5-H), 7.45 (1H, t, phenyl C4-H), 7.86 (1H, d, phenyl C6-H), 10.5 (1H, s, CONH), 11.5 (1H, s, OH)
  • Analysis: calculated for C16H20N2O3S. 0.5H2O (329.414): C, 58.33; H, 6.43; N, 8.50. Found: C, 58.73; H, 6.74; N, 8.40

Analyse Des Réactions Chimiques

Types of Reactions: 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research has demonstrated that 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one exhibits notable antiviral properties, particularly against human coronaviruses and influenza viruses. Studies indicate that derivatives of this compound can inhibit viral replication effectively, with some showing comparable efficacy to established antiviral agents. For instance, certain synthesized derivatives have been evaluated for their ability to inhibit viral replication mechanisms, highlighting their potential as therapeutic agents against respiratory viruses .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves a one-pot three-component reaction, often utilizing thiols, amines, and carbonyl compounds under specific conditions . The compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl group .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in the development of new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules .

Mécanisme D'action

The mechanism of action of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound’s unique spiro structure allows it to fit into the active sites of these enzymes, thereby blocking their function and preventing the virus from replicating .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Derivatives

  • 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3): Synthesis: Derived from methylcyclohexanone and 4-fluoroaniline, yielding pale yellow crystals (72% yield, m.p. 125–126°C) . Properties: IR peaks at 1677 cm⁻¹ (C=O) and NMR signals at δ 0.86 ppm (CH₃) and δ 3.37 ppm (CH₂) . Activity: Demonstrates moderate anticancer activity, with structural flexibility from the methyl group enhancing bioavailability compared to the non-methylated analog .
  • 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) :

    • Higher melting point (142–143°C) and simpler structure, lacking the 8-methyl group, which may reduce steric hindrance in target binding .

Thiadiazolyl-Glycosylated Derivatives

  • Compound 14 (C₃₀H₃₅FN₄O₉S₃): Synthesis: Condensation with acetylated sugars yields brown solids (68% yield, m.p. 238–240°C) .
  • Compound 15 (C₂₇H₃₁FN₄O₇S₃) :
    • Lower molecular weight (638.74) and reduced steric bulk compared to Compound 14, possibly influencing receptor interaction .

Chlorophenyl and Thiazolyl Derivatives

  • 4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound F): Properties: m.p. 105–107°C; IR peak at 1670 cm⁻¹ (C=O) and NMR signals for aromatic protons at δ 7.13–7.92 ppm .
  • 4-(Thiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound K) :
    • Higher m.p. (172–173°C) due to aromatic thiazole ring; MS data (m/z 254) confirms structural integrity .

Antifungal and Anticancer Derivatives

  • Compound 86 (2-(4-Nitrobenzylidene)-4-(pyrrolidin-1-ylmethyl)-1-thia-4-azaspiro[4.5]decan-3-one) :
    • Exhibits exceptional antifungal activity against Aspergillus niger and Candida albicans due to electron-withdrawing nitro groups enhancing membrane penetration .
  • Compound 89 (Bis-spirothiazolidinone with 4-fluorobenzylidene): Shows 100-fold selectivity for HepG-2 liver cancer cells over normal cells, outperforming doxorubicin in cytotoxicity .

Anti-Ulcer Derivatives

  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one: Dual diazaspiro structure confers anti-ulcer activity comparable to omeprazole, likely through proton pump inhibition .

Structural and Functional Comparison Tables

Table 1: Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight m.p. (°C) IR (C=O, cm⁻¹) Key NMR Signals (δ, ppm)
8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one C₁₄H₁₅NOS 245.34 N/A ~1677 Spiro-C: δ 73–75; CH₂: δ 3.3–3.4
Compound 3 (8-Methyl-4-fluorophenyl) C₁₅H₁₇FNOS 278.36 125–126 1677 CH₃: δ 0.86; CH₂: δ 3.37
Compound 14 (Glycosylated) C₃₀H₃₅FN₄O₉S₃ 710.81 238–240 1672 Aromatic H: δ 7.2–7.6
Compound F (2-Chlorophenyl) C₁₄H₁₆ClNOS 281.06 105–107 1670 Ar-H: δ 7.13–7.92

Q & A

Q. What are the common synthetic routes for preparing 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one, and what yields can be expected?

The synthesis of this compound typically involves coupling reactions between substituted benzyl alcohols and spirocyclic precursors. For example, describes a protocol using 3-phenoxybenzyl alcohol and 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one under mild conditions (e.g., room temperature, 40 µmol scale), yielding 21.8% of the target compound after purification. Similar methods in utilize combinatorial chemistry approaches with variations in substituents (e.g., dihydroindenyl groups) to optimize yields. Key steps include activating the alcohol precursor with reagents like carbonyl diimidazole (CDI) and monitoring reaction progress via APCI-MS to confirm molecular ion peaks (e.g., m/z 458 [M+H]+) .

Q. What structural characterization techniques are most reliable for confirming the spirocyclic configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic configurations. and provide crystallographic data, including unit cell parameters (e.g., a = 8.1878 Å, b = 10.2241 Å for a related derivative) and torsion angles to confirm the spatial arrangement of the phenyl and thiazolidinone moieties. For example, the thia-azaspiro core in shows a triclinic crystal system (P1 space group) with bond angles consistent with spiro fusion (e.g., C–S–C angles of ~105°). Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should be used to cross-validate functional groups and hydrogen-bonding patterns .

Q. How can researchers optimize reaction conditions to improve the purity of spirocyclic derivatives?

Reaction optimization involves adjusting catalysts, solvents, and temperature. highlights protocols using stoichiometric reagents (e.g., CDI) in anhydrous tetrahydrofuran (THF) to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. For example, derivatives in achieved >95% purity after two rounds of recrystallization. Monitoring by HPLC (C18 columns, acetonitrile/water mobile phases) is recommended to quantify impurities .

Advanced Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies are critical. and describe pharmacological testing of analogs (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) using in vitro assays for receptor binding or enzyme inhibition. Key steps:

Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or spiro positions to modulate lipophilicity and steric effects.

Assay Design : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) or enzymatic assays (e.g., kinase inhibition).

Data Analysis : Correlate IC₅₀ values with computational docking models to identify key pharmacophores.
also recommends using FTIR and mass spectrometry to verify compound integrity post-assay .

Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds?

Discrepancies in bond angles or torsion angles (e.g., α = 79.9° vs. β = 73.8° in ) often arise from crystal packing effects. To address this:

Cross-Validation : Compare SC-XRD data with DFT calculations (e.g., Gaussian software) to assess theoretical vs. experimental geometries.

Temperature Control : Collect data at multiple temperatures (e.g., 100 K vs. 296 K) to identify thermal motion artifacts.

Redundant Refinement : Use high-resolution datasets (e.g., R factor < 0.05) and software like SHELXL for iterative refinement. emphasizes integrating absorption corrections (e.g., X-RED32) to minimize systematic errors .

Q. How can researchers troubleshoot low yields in multi-step syntheses of spirocyclic compounds?

Low yields often stem from unstable intermediates or side reactions. outlines a systematic approach:

Intermediate Monitoring : Use TLC or LC-MS to identify degradation points.

Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines (e.g., in ).

Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, achieved higher yields using Pd(OAc)₂ with triphenylphosphine.

Scale-Up Adjustments : Reduce reaction scale (e.g., 5 µmol in ) to optimize conditions before scaling.
Post-reaction workup (e.g., acid-base extraction) and lyophilization can further improve recovery .

Q. Methodological Notes

  • Experimental Design : Follow randomized block designs () for pharmacological studies to control variables like batch effects.
  • Data Reporting : Adopt APA standards () for clarity, including detailed supplementary materials for crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.